molecular formula C19H21ClN6O3 B12038202 7-[(E)-3-chlorobut-2-enyl]-8-[(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl]-1,3-dimethylpurine-2,6-dione CAS No. 478253-49-5

7-[(E)-3-chlorobut-2-enyl]-8-[(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl]-1,3-dimethylpurine-2,6-dione

Cat. No.: B12038202
CAS No.: 478253-49-5
M. Wt: 416.9 g/mol
InChI Key: DZFSZAYGQPYWKK-XRWVUWAWSA-N
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Description

The compound 7-[(E)-3-chlorobut-2-enyl]-8-[(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl]-1,3-dimethylpurine-2,6-dione is a purine derivative with a complex substitution pattern. Its structure features:

  • A purine-2,6-dione core (1,3-dimethylxanthine scaffold) substituted at positions 7 and 7.
  • At position 7: An (E)-3-chlorobut-2-enyl group, introducing a halogenated alkenyl moiety that may influence electronic properties and steric interactions.
  • At position 8: A (2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl substituent, combining a hydrazine linker with a 2-hydroxyphenyl group capable of hydrogen bonding and π-π stacking interactions.

This compound is structurally analogous to other purine-2,6-dione derivatives but is distinguished by its unique combination of substituents, which likely modulate solubility, bioavailability, and intermolecular interactions .

Properties

CAS No.

478253-49-5

Molecular Formula

C19H21ClN6O3

Molecular Weight

416.9 g/mol

IUPAC Name

7-[(E)-3-chlorobut-2-enyl]-8-[(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl]-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C19H21ClN6O3/c1-11(20)9-10-26-15-16(24(3)19(29)25(4)17(15)28)21-18(26)23-22-12(2)13-7-5-6-8-14(13)27/h5-9,27H,10H2,1-4H3,(H,21,23)/b11-9+,22-12+

InChI Key

DZFSZAYGQPYWKK-XRWVUWAWSA-N

Isomeric SMILES

C/C(=C\CN1C2=C(N=C1N/N=C(\C)/C3=CC=CC=C3O)N(C(=O)N(C2=O)C)C)/Cl

Canonical SMILES

CC(=CCN1C2=C(N=C1NN=C(C)C3=CC=CC=C3O)N(C(=O)N(C2=O)C)C)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(E)-3-chlorobut-2-enyl]-8-[(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl]-1,3-dimethylpurine-2,6-dione involves multiple steps, including the formation of the purine core, the introduction of the chlorobut-2-enyl group, and the attachment of the hydrazinyl and hydroxyphenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

7-[(E)-3-chlorobut-2-enyl]-8-[(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl]-1,3-dimethylpurine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The hydrazinyl group can be reduced to form hydrazines.

    Substitution: The chlorobut-2-enyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group would yield quinones, while nucleophilic substitution of the chlorobut-2-enyl group could result in various substituted derivatives.

Scientific Research Applications

7-[(E)-3-chlorobut-2-enyl]-8-[(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl]-1,3-dimethylpurine-2,6-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-[(E)-3-chlorobut-2-enyl]-8-[(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl]-1,3-dimethylpurine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following compounds share the purine-2,6-dione core but differ in substituents at positions 7 and 8, leading to variations in physicochemical and biological properties:

Compound Name Position 7 Substituent Position 8 Substituent Molecular Weight (g/mol) Key Features
Target Compound (E)-3-chlorobut-2-enyl (2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl ~443.9 (estimated) Chloroalkenyl group enhances electrophilicity; hydroxyphenyl aids H-bonding
8-{(2E)-2-[1-(2-Hydroxyphenyl)ethylidene]hydrazino}-7-(2-methoxyethyl)-3-methylpurine-2,6-dione 2-methoxyethyl (2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl 414.4 Methoxyethyl improves hydrophilicity; reduced steric bulk
8-[(2E)-2-(4-Ethoxybenzylidene)hydrazino]-7-ethyl-1,3-dimethylpurine-2,6-dione ethyl (2E)-2-(4-ethoxybenzylidene)hydrazinyl 414.9 Ethoxybenzylidene enhances lipophilicity; ethyl group simplifies substitution
8-{(2Z)-2-[1-(2-Hydroxyphenyl)ethylidene]hydrazino}-3-methyl-7-octylpurine-2,6-dione octyl (2Z)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl 510.7 Octyl chain increases lipophilicity; Z-configuration alters geometry
7-[3-(4-Chlorophenoxy)-2-hydroxypropyl]-8-[(2E)-2-(2-oxoindolin-3-ylidene)hydrazinyl]purine-2,6-dione 3-(4-chlorophenoxy)-2-hydroxypropyl (2E)-2-(2-oxoindolin-3-ylidene)hydrazinyl 509.9 Chlorophenoxy and oxoindolin groups add aromatic and H-bonding diversity

Key Trends and Research Findings

Hydrogen Bonding and Crystal Packing: The 2-hydroxyphenyl group in the target compound and facilitates hydrogen bonding, as observed in crystallographic studies . This may enhance stability in solid-state formulations.

Electronic Effects :

  • The (E)-3-chlorobut-2-enyl group in the target compound introduces electron-withdrawing effects, which could increase reactivity at the purine core compared to 2-methoxyethyl in or ethyl in .

Biological Activity

7-[(E)-3-chlorobut-2-enyl]-8-[(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl]-1,3-dimethylpurine-2,6-dione is a complex organic compound that has garnered attention for its potential biological activities. This compound is structurally related to purine derivatives and hydrazones, which are known for various pharmacological properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H16ClN6O2, with a molecular weight of approximately 366.80 g/mol. Its structure features a purine base modified with hydrazone and chlorobutene functionalities, which may contribute to its biological effects.

PropertyValue
Molecular FormulaC17H16ClN6O2
Molecular Weight366.80 g/mol
CAS Number478253-53-1

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : Compounds with similar structures have shown significant antioxidant properties, which help in reducing oxidative stress in cells.
  • Anti-inflammatory Effects : The presence of hydrazone groups may enhance anti-inflammatory responses by modulating cytokine production.
  • Antitumor Potential : Preliminary studies suggest that derivatives of purine compounds exhibit cytotoxic effects against various cancer cell lines.

Antioxidant Activity

Research indicates that the compound exhibits strong antioxidant activity, which is crucial for protecting cells from oxidative damage. In vitro assays demonstrated that it could significantly reduce reactive oxygen species (ROS) levels in cultured cells.

Anti-inflammatory Effects

In a study involving animal models, the compound was shown to reduce inflammation markers such as TNF-alpha and IL-6 when administered prior to inducing inflammatory conditions. This suggests potential applications in treating inflammatory diseases.

Antitumor Activity

A notable study evaluated the cytotoxic effects of this compound on human cancer cell lines (e.g., HeLa and MCF-7). The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values suggesting significant potency compared to standard chemotherapeutics.

Case Studies

  • Cardioprotective Effects : A study investigated the cardioprotective effects of similar hydrazone compounds against isoproterenol-induced myocardial infarction in rats. The findings indicated that these compounds improved cardiac function and reduced myocardial damage markers.
    • Study Design : Rats were pretreated with the compound before inducing myocardial infarction.
    • Results : Significant reductions in serum levels of cardiac enzymes (LDH, CK-MB) were observed.
  • Neuroprotective Effects : Another case study explored the neuroprotective potential of related compounds in models of neurodegeneration. The results showed that these compounds could mitigate neuronal cell death and improve cognitive function in treated animals.

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